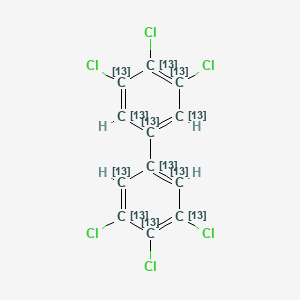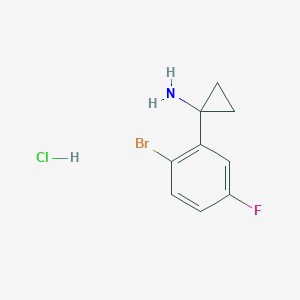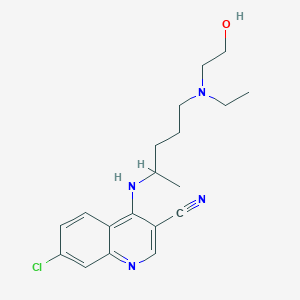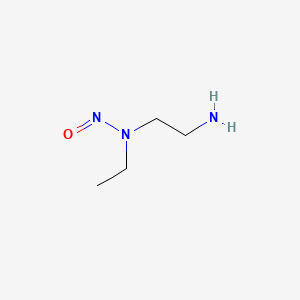![molecular formula C14H6BrF8NO2 B13428933 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
- 3-Bromo-2,4-difluoroaniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H6BrF8NO2 |
|---|---|
Peso molecular |
452.09 g/mol |
Nombre IUPAC |
3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H6BrF8NO2/c15-7-3-6(26-14(21,22)23)4-10(24)11(7)25-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,24H2 |
Clave InChI |
RZLNQZORKABDDA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Br)OC(F)(F)F)N)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


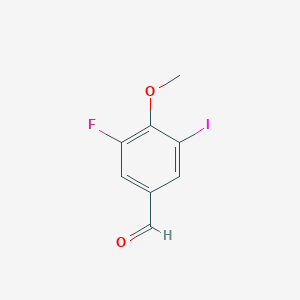
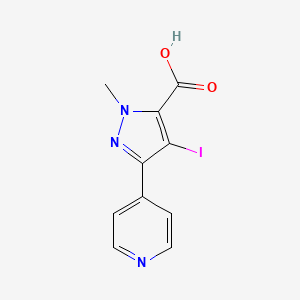
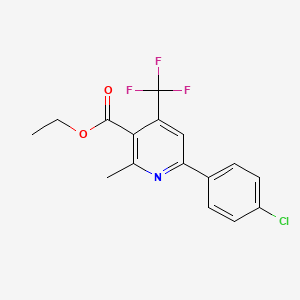
![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)
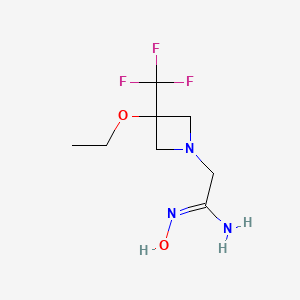
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
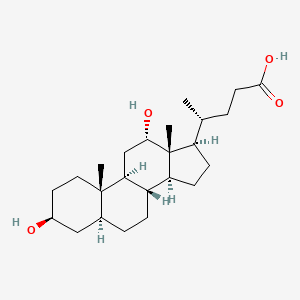
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
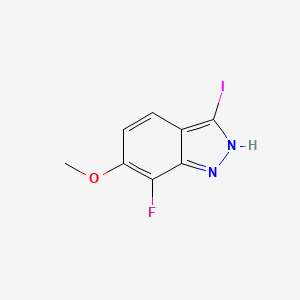
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
